N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine is a thiazol-2-amine derivative featuring a benzodioxol moiety and a 4-(2-methylpropyl)phenyl substituent. The benzodioxol group (1,3-benzodioxole) is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13(2)9-14-3-5-15(6-4-14)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVNETCZSAYOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings may facilitate binding to specific sites, modulating biological pathways and leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Research Findings and Implications
Role of the Benzodioxol Group
- Enhanced Binding : The benzodioxol group in the target compound and Compound B (pyrazole derivative) forms C–H⋯O interactions and N–H⋯N hydrogen bonds , stabilizing ligand-receptor complexes .
- Metabolic Stability : Benzodioxol-containing compounds exhibit longer half-lives compared to halogenated analogs (e.g., Compound C), as the dioxolane ring resists oxidative degradation .
Impact of Thiazole vs. Pyrazole Cores
- Thiazole : The sulfur atom in thiazole enhances electron-withdrawing properties, favoring interactions with cysteine residues in enzyme active sites (e.g., anthelmintic targets in Compound A) .
- Pyrazole : The nitrogen-rich pyrazole core (Compound B) may improve solubility but reduces affinity for thiol-dependent pathways .
Pharmacokinetic Considerations
Biological Activity
N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a thiazole ring, and an amine group. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Properties
Numerous studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the effects of thiazole derivatives on human cancer cell lines, it was found that certain analogs significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Antimicrobial Activity
Thiazole-based compounds have also demonstrated antimicrobial activity against various pathogens. The disk diffusion method has been employed to assess the effectiveness of these compounds against bacteria such as Staphylococcus aureus and Escherichia coli.
Research Findings:
A study highlighted that thiazole derivatives exhibited notable inhibition against E. coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential applications in treating bacterial infections .
G Protein-Coupled Receptor Modulation
The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Modulation of these receptors can lead to significant therapeutic effects.
Mechanism of Action:
Research indicates that compounds similar to this compound can act as agonists or antagonists for specific GPCRs, leading to alterations in intracellular signaling pathways. For example, activation of β-adrenoceptors has been linked to enhanced lipolysis and improved metabolic profiles .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
